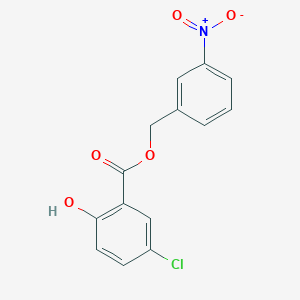
(3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a chlorohydroxybenzoate moiety, and a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with (3-nitrophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
(3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorohydroxybenzoate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Nitrophenyl)methyl 2-hydroxybenzoate
- (4-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate
- (3-Nitrophenyl)methyl 4-chloro-2-hydroxybenzoate
Uniqueness
(3-Nitrophenyl)methyl 5-chloro-2-hydroxybenzoate is unique due to the specific positioning of the nitro, chloro, and hydroxy groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-10-4-5-13(17)12(7-10)14(18)21-8-9-2-1-3-11(6-9)16(19)20/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJLXOMCQYDPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
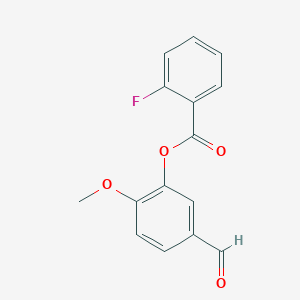
![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
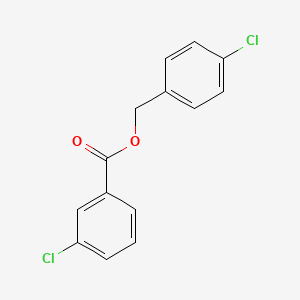
![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
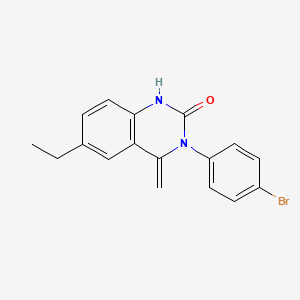
![2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B5780690.png)
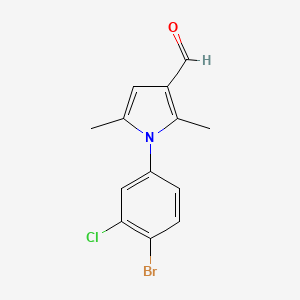
![4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
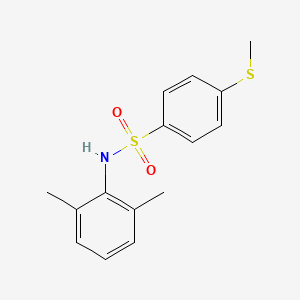
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5780741.png)
